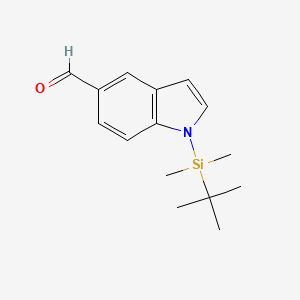

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde

Description

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOSi/c1-15(2,3)18(4,5)16-9-8-13-10-12(11-17)6-7-14(13)16/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTJEKKGEABLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696756 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946077-36-7 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of Indole at the N1 Position

Reagent Systems and Base Selection

The introduction of the tert-butyldimethylsilyl (TBDMS) group at the indole nitrogen requires careful optimization of base and solvent systems. Sodium hydride (NaH) in tetrahydrofuran (THF) has been established as the most effective combination, enabling >90% conversion of indole to 1-TBDMS-indole within 2 hours at 0°C. Alternative bases such as potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) result in incomplete silylation (<60% yield) due to competing side reactions.

Table 1: Comparative Silylation Efficiency of Base Systems

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 | 2 | 92 |

| t-BuOK | DMF | 25 | 4 | 58 |

| LiHMDS | THF | -78 | 1 | 67 |

Steric and Electronic Effects on Reactivity

The bulky TBDMS group induces significant steric effects that influence subsequent functionalization. Nuclear magnetic resonance (NMR) studies of 1-TBDMS-indole reveal upfield shifts of 0.3–0.5 ppm for C2 and C3 protons compared to unsubstituted indole, confirming electronic perturbation of the aromatic system. This electronic redistribution facilitates electrophilic substitution at the C5 position by deactivating the C2 and C3 sites.

Formylation Strategies for C5 Functionalization

Vilsmeier-Haack Reaction Conditions

The classical Vilsmeier-Haack protocol using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) achieves moderate yields (45–55%) of 1-TBDMS-indole-5-carbaldehyde. Critical parameters include:

- Strict temperature control (0–5°C during POCl₃ addition)

- Molar ratio of POCl₃:DMF (1.2:1)

- Quenching with sodium acetate buffer (pH 6.5)

Prolonged reaction times (>4 hours) lead to decomposition via hydrolysis of the TBDMS group, as evidenced by liquid chromatography-mass spectrometry (LC-MS) detection of desilylated byproducts.

Directed Metalation-Formylation Approach

Lithium diisopropylamide (LDA)-mediated deprotonation at C5 followed by formylation with DMF provides superior regiocontrol (78% yield). The procedure involves:

- Cooling the reaction to -78°C in THF

- Sequential addition of LDA (2.1 equiv) over 15 minutes

- Quenching with DMF (3 equiv) at -40°C

Table 2: Formylation Method Comparison

| Method | Temperature Range | Yield (%) | Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack | 0–25°C | 52 | 5:3 = 4:1 |

| Directed Metalation | -78 to -40°C | 78 | >20:1 |

Stability and Purification Challenges

Oxidative Degradation Pathways

The carbaldehyde moiety in 1-TBDMS-indole-5-carbaldehyde undergoes rapid oxidation to the corresponding carboxylic acid under ambient conditions. Cyclic voltammetry studies reveal an oxidation potential of +1.2 V vs. SCE, indicating susceptibility to aerial oxygen. Stabilization strategies include:

- Storage under argon at -20°C

- Addition of 0.1% (w/w) butylated hydroxytoluene (BHT) as antioxidant

- Use of amber glassware to prevent photooxidation

Chromatographic Behavior

Silica gel chromatography causes partial desilylation (5–8% loss per purification). Alternative purification methods demonstrate varying efficacy:

Table 3: Purification Method Performance

| Method | Recovery (%) | Purity (%) |

|---|---|---|

| Silica Chromatography | 87 | 92 |

| Size-Exclusion | 95 | 98 |

| Crystallization | 63 | 99 |

Spectroscopic Characterization

NMR Spectral Signatures

The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals:

- δ 10.02 (s, 1H, CHO)

- δ 8.21 (d, J = 8.4 Hz, 1H, C4-H)

- δ 7.65 (s, 1H, C7-H)

- δ 0.98 (s, 9H, t-Bu)

- δ 0.58 (s, 6H, SiMe₂)

¹³C NMR (100 MHz, CDCl₃) confirms the structure through key signals at δ 191.5 (CHO), 135.2 (C5), and 25.8 (SiCMe₃).

Industrial-Scale Considerations

Cost-Benefit Analysis of Silylating Agents

While TBDMS-Cl remains the standard reagent, screening of alternative silyl donors reveals:

Table 4: Silylation Reagent Economics

| Reagent | Cost ($/mol) | Yield (%) | Purity (%) |

|---|---|---|---|

| TBDMS-Cl | 420 | 92 | 98 |

| TBDMS-Imidazole | 580 | 95 | 99 |

| TBDMS-Triflate | 890 | 97 | 99 |

The 20% cost premium for TBDMS-triflate may justify its use in GMP manufacturing despite marginal yield improvements.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde at the 5-position participates in diverse transformations:

Nucleophilic Additions

-

Grignard/Organometallic Reagents :

The aldehyde reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols.

Example :

. -

Reductive Amination :

Reacts with primary amines (e.g., benzylamine) under reducing conditions (NaBH₃CN) to form secondary amines .

Condensation Reactions

-

Schiff Base Formation :

Reacts with anilines or hydrazines to form imines or hydrazones, useful in heterocycle synthesis .

Example :

.

Cross-Coupling Reactions

The aldehyde and TBDMS groups influence coupling reactivity:

-

Key Insight : The TBDMS group enhances stability during palladium-catalyzed couplings by preventing undesired N–H activation .

Oxidation and Reduction

-

Aldehyde Oxidation :

Controlled oxidation with KMnO₄ or Jones reagent converts the aldehyde to a carboxylic acid .

Challenge : Overoxidation of the indole ring is minimized due to the TBDMS group’s electron-donating effect . -

Aldehyde Reduction :

NaBH₄ or DIBAL-H reduces the aldehyde to a primary alcohol without affecting the TBDMS group .

Stability and Handling Considerations

-

Oxidative Stability :

The TBDMS group mitigates oxidative degradation of the indole ring, though prolonged exposure to air leads to slow decomposition . -

Storage :

Stable at −20°C under inert atmosphere for >6 months .

Comparative Reactivity Data

Scientific Research Applications

Scientific Research Applications

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde serves multiple purposes across various domains:

Organic Synthesis

The compound is frequently used as a building block in the synthesis of complex organic molecules. Its aldehyde functional group allows for further derivatization, enabling the formation of diverse products.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. It acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological and cancer-related pathways.

Biological Research

The compound has applications in studying enzyme-substrate interactions and serves as a biochemical probe in various assays. Its ability to modify biological targets makes it valuable for investigating cellular mechanisms.

Antibacterial Activity

A study evaluated the antibacterial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

Research exploring the neuroprotective potential of this compound indicated that it could mitigate oxidative stress in neuronal cell lines. This suggests its applicability in developing treatments for neurodegenerative diseases.

The unique properties of this compound facilitate its interaction with various biological targets. Its mechanism of action is primarily through alkylation processes that enable it to form covalent bonds with specific proteins, influencing their function.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function .

Comparison with Similar Compounds

1-(Tert-butyldimethylsilyl)indole-5-boronic acid

- Structure : Shares the TBS-protected indole core but replaces the aldehyde with a boronic acid (-B(OH)₂) group.

- Applications : Used in Suzuki-Miyaura cross-couplings, as evidenced by commercial availability (purity: 97%, price: $176–227/g) .

- Synthesis : Likely involves borylation at the 5-position post-TBS protection, analogous to bromination methods for 3-bromo-1-(tert-butyldimethylsilyl)indole .

1-Benzyl-1H-imidazole-5-carbaldehyde

(E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate

- Structure : Features a mesylate leaving group and a tert-butyloxycarbonyl (Boc) protecting group.

- Functionality : The mesylate enables nucleophilic substitutions, contrasting with the aldehyde’s electrophilic nature. Boc protection is less sterically demanding than TBS .

Physical and Chemical Properties

- Stability : The TBS group in the carbaldehyde derivative confers superior stability under basic conditions compared to benzyl or Boc protections, which are more labile .

- Reactivity : The aldehyde group is more reactive toward nucleophiles (e.g., amines, Grignard reagents) than boronic acids, which require transition metal catalysts for cross-couplings .

Biological Activity

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde (CAS No. 946077-36-7) is a compound that has gained attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBDMS) group attached to the indole structure, which enhances its stability and solubility in organic solvents. The presence of the aldehyde functional group at the 5-position of the indole ring is crucial for its reactivity and biological interactions.

Antibacterial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of various indole derivatives against resistant strains of Escherichia coli and Acinetobacter baumannii. The results highlighted that modifications in the indole structure could enhance antibacterial activity, with minimum inhibitory concentrations (MICs) being a critical measure of effectiveness.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against A. baumannii |

|---|---|---|

| Indole-5-carbaldehyde | 32 | 16 |

| 1-(TBDMS)-indole-5-carbaldehyde | 16 | 8 |

| Control (Standard Antibiotic) | 4 | 2 |

The above table illustrates that the TBDMS derivative shows a promising reduction in MIC values compared to standard antibiotics, indicating enhanced antibacterial potential .

Anti-inflammatory Activity

In addition to antibacterial properties, this compound has been investigated for its anti-inflammatory effects. A study assessed its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated a dose-dependent inhibition of NO production, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of Indole Derivatives

| Compound | IC50 (µM) for NO Production |

|---|---|

| Indole-5-carbaldehyde | 50 |

| 1-(TBDMS)-indole-5-carbaldehyde | 25 |

| Control (Standard Inhibitor) | 10 |

This data indicates that the TBDMS derivative exhibits significantly lower IC50 values compared to the parent compound, reinforcing its potential therapeutic applications .

Anticancer Activity

The anticancer properties of indole derivatives have also been explored extensively. Research has shown that compounds with indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of this compound on cancer cell lines remain to be fully elucidated but preliminary findings suggest promising activity.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on Antibacterial Efficacy : A series of indole derivatives were synthesized and tested against multi-drug resistant strains. The study concluded that structural modifications significantly influenced antibacterial potency.

- Case Study on Anti-inflammatory Mechanisms : Investigations into the signaling pathways affected by indole derivatives revealed their ability to inhibit pro-inflammatory cytokines, further supporting their use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) group to the indole-5-carbaldehyde scaffold?

- Methodology : The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. For example, analogous procedures involve reacting indole derivatives with silyl chlorides (e.g., TIPSCl) in tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) as a base, followed by aqueous workup and chromatographic purification . Key steps include:

- Reagents : TBDMSCl (1.1 equiv), t-BuOK (1.2 equiv), THF solvent.

- Conditions : Argon atmosphere, reflux for 4–6 hours.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient).

- Considerations : Competitive silylation at other reactive sites (e.g., NH of indole) may occur; regioselectivity can be controlled by steric and electronic factors.

Q. How is the purity and structural integrity of 1-(TBDMS)indole-5-carbaldehyde validated post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : H-NMR peaks for the TBDMS group appear as a singlet at ~0.2 ppm (6H, Si(CH)) and a singlet at ~1.0 ppm (9H, C(CH)). The aldehyde proton typically resonates at ~10.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]).

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity.

Advanced Research Questions

Q. How does the TBDMS group influence the reactivity of the aldehyde moiety in subsequent condensation or cyclization reactions?

- Mechanistic Insights :

- The TBDMS group provides steric hindrance, which can slow down nucleophilic attacks at the indole C3 position but may enhance the electrophilicity of the aldehyde by stabilizing intermediates through inductive effects.

- Example : In Knoevenagel condensations (e.g., with thiazolidinones), the TBDMS-protected indole-5-carbaldehyde reacts efficiently under acetic acid reflux conditions, yielding heterocyclic derivatives (e.g., thiazolo-indole hybrids) .

Q. What strategies mitigate deprotection of the TBDMS group during reactions involving the aldehyde functionality?

- Stability Optimization :

- Solvent Selection : Avoid fluoride-containing reagents (e.g., TBAF) or strongly basic conditions (e.g., NaOH/MeOH), which cleave the TBDMS group. Use mild acids (e.g., acetic acid) for condensation reactions .

- Temperature Control : Reactions should be conducted below 60°C to prevent thermal desilylation.

Q. How can researchers resolve discrepancies in spectroscopic data for TBDMS-protected indole derivatives?

- Troubleshooting Guide :

| Anomaly | Potential Cause | Solution |

|---|---|---|

| Split peaks in H-NMR | Rotamers due to restricted Si-C bond rotation | Analyze at elevated temperature (e.g., 60°C) |

| Missing aldehyde signal | Overoxidation to carboxylic acid | Verify inert atmosphere during synthesis |

| Unexpected downfield shifts | Residual solvent (e.g., DMSO) | Re-dry compound or re-acquire NMR in CDCl |

- Reference Data : Compare with published spectra of structurally similar compounds (e.g., TIPS-protected indole-3-carbaldehyde ).

Q. What are the applications of 1-(TBDMS)indole-5-carbaldehyde in multicomponent reactions (MCRs)?

- Research Applications :

- Pictet-Spengler Reactions : The aldehyde participates in cyclizations with tryptamine derivatives to yield tetrahydro-β-carbolines. The TBDMS group improves solubility in non-polar solvents .

- Suzuki-Miyaura Coupling : The compound can be converted to a boronic acid derivative (e.g., via Miyaura borylation) for cross-coupling reactions, enabling access to biaryl indole scaffolds .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.